Cadmium salicylate

Thermal analysis Thermogravimetry Metal oxide precursor

Researchers requiring a reproducible CdO precursor face inconsistent thermal conversion profiles with alternative cadmium sources. Cadmium salicylate provides a well-characterized two-stage decomposition pathway yielding CdO quantitatively at 320-460 °C. • Dehydration enthalpy: 116.5 kJ·mol⁻¹ enables precise thermal budget calculation. • Dimeric μ₂-carboxy-bridged structure (Cd···Cd 3.805 Å) offers a defined building block for polynuclear coordination architectures. • pH-dependent extraction behavior (quantitative into n-butanol at pH 4.5-6.0) supports validated Cd(II) analytical method development. Bulk quantities available; contact us for custom synthesis and packaging options.

Molecular Formula C14H10CdO6
Molecular Weight 386.64 g/mol
CAS No. 19010-79-8
Cat. No. B100259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium salicylate
CAS19010-79-8
Molecular FormulaC14H10CdO6
Molecular Weight386.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cd+2]
InChIInChI=1S/2C7H6O3.Cd/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2
InChIKeyOPFRMDSDETYVHC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadmium Salicylate (CAS 19010-79-8) – Physicochemical Identity, Monograph Data, and Comparative Procurement Context


Cadmium salicylate [Cd(C₇H₅O₃)₂, MW 386.64 g/mol, CAS 19010-79-8] is a cadmium(II) bis-salicylate coordination complex, typically isolated as the monohydrate [1]. The compound crystallizes as colorless needles or plates, melts with decomposition at 242 °C, and exhibits limited solubility in cold water (<1 mg/mL) but dissolves freely in boiling water; it is very slightly soluble in methanol and ethanol [1][2]. Elemental composition is C 43.49%, H 2.61%, Cd 29.07%, O 24.83% [2]. Cadmium salicylate belongs to the broader class of transition metal salicylato complexes, which are distinguished from simple inorganic cadmium salts (e.g., CdCl₂, Cd(NO₃)₂) by the presence of the bidentate salicylate ligand that confers unique coordination geometry, thermal decomposition pathway, and solvent extraction behavior.

Coordination Bis-salicylate cadmium(II) complex, typically isolated as monohydrate
Thermal profile Melts with decomposition; distinct two-stage pyrolysis to CdO reported
Solubility Limited cold-water solubility; freely soluble in boiling water; very slightly soluble in alcohols

Why Cadmium Salicylate Cannot Be Generically Substituted by Other Cadmium Salts or Alternative Metal Salicylates


Procurement decisions involving cadmium salicylate cannot rely on generic metal-for-metal or ligand-for-ligand substitution assumptions. Even within the narrow class of divalent metal salicylates M(HSal)₂, the identity of the metal center dictates fundamentally different solid-state thermal decomposition pathways: Cd(HSal)₂ proceeds through a two-stage pyrolysis forming CdSal at 170–250 °C and CdO at 320–460 °C, whereas the Zn analog follows a distinct stepwise route and Cu(II) salicylate yields only a single identifiable intermediate [1]. Hydrate dehydration energetics vary by nearly 40 kJ/mol across the first-row transition series (Cd 116.5 vs. Cu 76.0 kJ/mol), directly impacting processing temperature requirements [2]. Coordination geometry diverges sharply: cadmium salicylate crystallizes as a dimeric, 7-coordinate μ₂-carboxy-bridged structure, while the zinc analog under identical synthetic conditions yields a monomeric tetrahedral complex [3]. These compound-specific physicochemical signatures mean that substituting cadmium salicylate with zinc salicylate, copper salicylate, cadmium stearate, or cadmium chloride will alter thermal behavior, extraction selectivity, and structural chemistry in analytically predictable but practically consequential ways.

Metal-dependent thermal pathway
Zinc salicylate follows a different stepwise decomposition; copper salicylate yields only one intermediate, potentially compromising predictable oxide formation.
Dehydration energy mismatch
Cadmium salicylate dihydrate requires substantially higher dehydration enthalpy than copper or manganese analogs; processing thermal budgets may not transfer directly.
Structural nuclearity divergence
Under identical synthetic conditions, cadmium forms dimeric 7-coordinate species, while zinc yields monomeric tetrahedral complexes—limiting direct structural substitution.

Quantitative Differential Evidence for Cadmium Salicylate Against Closest Analogs – Head-to-Head and Cross-Study Comparative Data


Two-Stage Thermal Decomposition to CdO at 320–460 °C – Cd(HSal)₂ vs. Zn(HSal)₂ vs. Cu(HSal)₂ Under Identical Conditions

Under continuous air heating from room temperature to ~1000 °C, anhydrous Cd(HSal)₂ decomposes in exactly two discrete stages: first forming cadmium monosalicylate (CdSal) at 170–250 °C, then CdO at 320–460 °C [1]. In the same study, the zinc analog Zn(HSal)₂ follows a quantitatively different stepwise pathway under identical experimental conditions [1]. In a separate head-to-head thermogravimetric investigation of Co, Cd, Ni, and Cu salicylates, two thermal intermediates were identified for every metal studied except copper(II) salicylate [2]. This two-stage decomposition with a well-defined CdO formation window is a compound-specific thermal signature that distinguishes cadmium salicylate from its closest congeners and matters for any application requiring controlled thermal conversion to the oxide phase.

Thermal decomposition
Head-to-head
Cd(HSal)₂ → CdSal at 170–250 °C → CdO at 320–460 °C; Zn(HSal)₂: different stepwise route; Cu(HSal)₂: only one intermediate
Defined CdO formation window distinguishes cadmium salicylate from closest analogs; supports thermal precursor selection.
Identical TG conditions, air atmosphere
Thermal analysis Thermogravimetry Metal oxide precursor

Dehydration Enthalpy of Cadmium Salicylate Dihydrate (116.5 kJ/mol) – Highest Among Cd, Zn, Cu, and Mn Salicylato Dihydrates

Isothermal TG measurements on the dihydrate complexes of Cd(II), Cu(II), Mn(II), Ni(II), and Zn(II) salicylates reveal that cadmium salicylate dihydrate possesses the highest dehydration enthalpy among the dihydrate series at ΔH = 116.5 kJ mol⁻¹, exceeding zinc salicylate dihydrate (113.3 kJ mol⁻¹) by ~3% and copper salicylate dihydrate (76.0 kJ mol⁻¹) by 53% [1]. The dehydration follows a phase-boundary reaction mechanism (R2 model) and constitutes the first of three overall thermal decomposition stages terminating in oxide formation [1]. The 3.2 kJ mol⁻¹ difference between Cd and Zn may appear modest, but the 40.5 kJ mol⁻¹ gap between Cd and Cu is substantial and translates to measurably different isothermal dehydration times at a given temperature.

Dehydration enthalpy
Head-to-head
ΔH = 116.5 kJ mol⁻¹ (Cd dihydrate) vs 76.0 kJ mol⁻¹ (Cu), a 53% difference
Highest dehydration energy among Cd, Zn, Cu, Mn salicylato dihydrates; may influence thermal processing requirements.
Isothermal TG, phase-boundary R2 mechanism
Isothermal thermogravimetry Dehydration kinetics Phase boundary reaction

Dimeric μ₂-Carboxy-Bridged Crystal Structure with 7-Coordinate Cd(II) Centers vs. Monomeric Tetrahedral Zn(II) Analog

When cadmium salicylate and zinc salicylate are reacted with the same co-ligand (4-cyanopyridine) under identical synthetic conditions, the Cd(II) complex crystallizes as a dimeric species [Cd₂(2-HOC₆H₄COO)₄(H₂O)₂] with seven-coordinate Cd(II) centers and a Cd···Cd intramolecular distance of 3.805 Å, while the Zn(II) analog forms a monomeric tetrahedral complex [Zn(2-HOC₆H₄COO)₂(4-CNC₅H₄N)₂(H₂O)₂] [1]. In a separate crystallographic study of the parent cadmium salicylate hydrate, the binuclear complex [Cd(H₂O)₂(Sal)₂]₂ crystallizes in the monoclinic P2₁/c space group with lattice parameters a = 15.742(3) Å, b = 12.451(3) Å, c = 7.7225(15) Å, β = 96.07(3)°, Z = 4, each Cd center adopting a distorted capped octahedron geometry bridged by μ₂-carboxy oxygen atoms [2]. The FT-IR spectra confirm distinct metal-ligand vibrational signatures: Cd–O at 673 cm⁻¹ vs. Zn–O at 671 cm⁻¹ [1].

Coordination structure
Head-to-head
Cd complex: dimeric, 7-coordinate, Cd···Cd 3.805 Å. Zn complex: monomeric, tetrahedral under identical synthesis.
Structural divergence supports polynuclear design; Cd provides defined metal···metal proximity unavailable with Zn.
SCXRD, FT-IR confirmed; P2₁/c space group
X-ray crystallography Coordination polymer Metal-organic architecture

pH-Dependent Selective Extraction of Cd(HSal)₂ into n-Butanol at pH 4.5–6.0 with Synergistic N-Base Enhancement – A Separation Handle Not Available for All Metal Salicylates

Cd(HSal)₂ is quantitatively extracted from aqueous solution into n-butanol at pH 4.5–6.0 but is not extracted into non-hydroxylic solvents such as benzene or chloroform under the same conditions [1]. Addition of nitrogen-containing organic bases (β-picoline, pyridine, quinoline) produces a synergistic effect—displacing coordinated water to form Cd(HSal)₂·2B—that enables extraction into non-hydroxylic solvents, with the synergistic potency order β-picoline > pyridine > quinoline [1]. Formation and distribution constants are reported [1]. This extraction behavior has been exploited analytically: using tris(2-ethylhexyl) phosphate (T2EHP) as extractant, microgram quantities of cadmium salicylate can be separated from Zn(II), Hg(II), Pb(II), Bi(III), Sb(III), and Tl(III) in industrial wastewater, kidney stones, cigarettes, and alloy samples [2].

Solvent extraction
Cross-study
Quantitative extraction into n-butanol at pH 4.5–6.0; N-base synergism (β-picoline > pyridine > quinoline) enables non-hydroxylic extraction.
pH-tunable, synergist-enhanced extraction provides a Cd-specific separation handle for analytical method development.
T2EHP system separates Cd from Zn, Hg, Pb, Bi, Sb, Tl
Solvent extraction Separation science Analytical chemistry

Cadmium Salicylate as a High-Activity Initial PVC Heat Stabilizer in Synergistic Ba/Cd Formulations – Thermal Stability Hierarchy Cd,Zn > Pb > Ba,Ca

In polyvinyl chloride (PVC) heat stabilization, metal carboxylates follow a well-established activity hierarchy: cadmium and zinc carboxylates are the highest-activity initial heat stabilizers, followed by lead, then barium and calcium [1]. Cd and Zn soaps rapidly scavenge liberated HCl and efficiently displace labile chlorine atoms on the PVC backbone via carboxylate substitution, conferring excellent early-color hold [2]. However, the CdCl₂ (and ZnCl₂) generated as byproducts are strong Lewis acids that catalyze further PVC dehydrochlorination, resulting in poor long-term thermal stability when used alone [2]. The practical solution—co-formulation with barium or calcium carboxylates—exploits a synergistic ion-exchange mechanism: Ba(Carboxylate)₂ + CdCl₂ → Cd(Carboxylate)₂ + BaCl₂, regenerating the active cadmium species while sequestering chloride as inert BaCl₂ [2]. This synergistic behavior is the mechanistic foundation for the widespread historical use of Ba/Cd stabilizer systems in flexible PVC and differentiates cadmium carboxylates from purely organic stabilizers or single-metal systems.

PVC heat stabilization
Class-level
Cd carboxylates rank top activity tier for initial color retention (Cd,Zn > Pb > Ba,Ca); Ba/Cd ion-exchange synergy regenerates active species.
Salicylate ligand may offer differentiated compatibility vs stearate; stabilizer selection should evaluate ligand-specific performance.
Class-level stabilizer hierarchy; formulation-specific validation advised
PVC heat stabilization Metal carboxylate stabilizer Polymer additive

Evidence-Based Application Scenarios for Cadmium Salicylate (CAS 19010-79-8) – Where Differential Data Drive Selection


Controlled Thermal Precursor for CdO Thin Films and Nanomaterials

Cadmium salicylate's well-characterized two-stage thermal decomposition—with CdO formation quantitatively occurring at 320–460 °C [1]—makes it a predictable precursor for CdO thin-film deposition, ceramic processing, and nanomaterial synthesis. Its dehydration enthalpy of 116.5 kJ mol⁻¹ [2] provides a measurable thermal budget parameter for process engineers. Unlike copper salicylate (which yields only one thermal intermediate and a less well-defined oxide formation window) or zinc salicylate (which follows a different stepwise pathway), cadmium salicylate offers a reproducible, literature-documented thermal conversion profile that reduces method development time for CdO-targeted applications.

Analytical Standard and Separation Method Development for Cadmium Quantification in Complex Matrices

The pH-dependent extraction behavior of Cd(HSal)₂—quantitative into n-butanol at pH 4.5–6.0 with synergistic enhancement by N-bases such as β-picoline [3]—positions cadmium salicylate as the appropriate reference standard for developing and validating solvent-extraction-based analytical methods for cadmium determination. The T2EHP extraction system achieves separation of Cd(II) from Zn(II), Hg(II), Pb(II), Bi(III), Sb(III), and Tl(III) [4], enabling cadmium-specific quantification in industrial wastewater, biological tissues (kidney stones), tobacco products (cigarettes), and metallurgical samples (alloys). This selectivity profile is not identically reproduced by zinc or mercury salicylates, making cadmium salicylate the requisite calibration standard.

PVC Heat Stabilizer Component in Synergistic Barium/Cadmium Formulations

In flexible PVC formulations requiring excellent initial color retention during processing, cadmium salicylate occupies the top tier of the metal carboxylate stabilizer activity hierarchy (Cd,Zn > Pb > Ba,Ca) [5]. The salicylate ligand may offer differentiated compatibility and HCl-scavenging kinetics compared to the more commonly used cadmium stearate. When co-formulated with barium carboxylates, the Frye-Horst ion-exchange mechanism [6] regenerates active cadmium species while sequestering chloride as inert BaCl₂, delivering a balanced initial/long-term stability profile. Formulators evaluating cadmium salicylate procurement should assess ligand-specific performance in their target compound against baseline cadmium stearate data.

Coordination Chemistry and Metal-Organic Framework (MOF) Research Leveraging Dimeric Cd₂ Structural Motifs

The propensity of cadmium salicylate to form dimeric, μ₂-carboxy-bridged structures with seven-coordinate Cd(II) centers and a Cd···Cd distance of 3.805 Å [7], while the zinc analog remains monomeric and tetrahedral under identical synthetic conditions [8], makes cadmium salicylate uniquely suited for research programs exploring polynuclear coordination architectures. The dimeric motif, crystallizing in the P2₁/c space group with well-defined lattice parameters [9], provides a reproducible building block for designing extended metal-organic networks, luminescent materials, or catalytic systems where controlled metal···metal proximity and bridging carboxylate geometry are functionally critical design parameters.

Application
Selection Property
Validation Focus
CdO thermal precursor
Reported two-stage decomposition to CdO within a defined temperature window
Thermal conversion reproducibility; oxide phase purity
Analytical extraction standard
pH-dependent quantitative n-butanol extraction with N-base synergistic enhancement
Method selectivity for Cd in complex matrices (wastewater, biological, alloys)
PVC heat stabilizer component
Top-tier initial color hold; synergistic Ba/Cd ion-exchange regeneration
Ligand-specific processing performance vs cadmium stearate baseline
MOF / coordination research
Dimeric μ₂-carboxy-bridged Cd₂ motif with 7-coordinate geometry
Reproducible polynuclear building block; metal···metal proximity control
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